Product packaging for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole(Cat. No.:CAS No. 874784-09-5)

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

Cat. No.: B1522373
CAS No.: 874784-09-5
M. Wt: 243.04 g/mol
InChI Key: NNAWOWCCSPBSSJ-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole (CAS: 870562-41-7) is a halogenated tetrazole derivative with a molecular formula of C₇H₄N₄FBr and a molecular weight of 243.03 g/mol. The compound features a tetrazole ring substituted at the 5-position with a bromo- and fluoro-decorated phenyl group. Its safety data sheet indicates storage at 2–8°C and primary use in industrial and scientific research applications, emphasizing precautions against dust formation and incompatibilities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN4 B1522373 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole CAS No. 874784-09-5

Properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAWOWCCSPBSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Tandem Suzuki Coupling and Hydrogenolysis

A modern and modular approach involves a tandem Suzuki coupling followed by hydrogenolysis to construct the 5-aryltetrazole framework with halogenated phenyl groups.

  • Starting Material : 5-Bromotetrazole or 5-bromo-1H-tetrazole derivatives.
  • Procedure :
    • The 5-bromotetrazole is reacted with an arylboronic acid (e.g., 5-bromo-2-fluorophenylboronic acid) in the presence of a palladium catalyst (such as XPhos Pd G3) and base (cesium carbonate) in toluene/water mixtures at elevated temperatures (~100 °C).
    • This step forms the 5-aryl-1H-tetrazole intermediate via Suzuki cross-coupling.
    • Subsequently, a hydrogenolysis step with palladium on carbon catalyst under mild hydrogen atmosphere or in the presence of zinc and acid is performed to remove protective groups or reduce intermediates, yielding the target tetrazole.
  • Yields : Moderate to good yields (50-90%) depending on scale and conditions.
  • Advantages : Allows modular synthesis of diverse 5-aryltetrazoles, including those with sensitive substituents like bromo and fluoro groups; avoids hazardous azide reagents.
  • Reference Example : The synthesis of 5-phenyl-1H-tetrazole using this method has been reported with 59-65% yields, which can be adapted to 5-(5-bromo-2-fluorophenyl)-2H-tetrazole by selecting appropriate boronic acid reagents.

Copper-Catalyzed Arylation of 5-Aryl-2H-Tetrazoles

Another synthetic method involves copper-catalyzed coupling reactions between diaryliodonium salts and 5-aryl-2H-tetrazoles to produce 2,5-diaryl-2H-tetrazoles.

  • Catalyst : Copper(I) oxide.
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Conditions : Reaction under oxygen atmosphere at 100 °C for 16 hours.
  • Workup : Extraction with ethyl acetate and acid washes.
  • Features : This method provides mild conditions and good functional group tolerance, including halogen substituents such as bromo and fluoro.
  • Yields : Generally good, with improved yields over older methods.
  • Applicability : While the literature focuses on 2,5-diaryl-2H-tetrazoles, the method is adaptable for synthesizing this compound derivatives by selecting suitable diaryliodonium salts and aryl tetrazoles.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) Reference
Azide-Nitrile Cycloaddition Aromatic nitrile + sodium azide, DMF, reflux Simple, direct Toxic azides, moderate yields 50-75
Pd-Catalyzed Suzuki-Hydrogenolysis 5-Bromotetrazole + arylboronic acid, Pd catalyst, Cs2CO3, toluene, H2 Modular, mild, scalable Requires Pd catalyst, multi-step 59-90
Cu-Catalyzed Arylation Diaryliodonium salts + 5-aryl tetrazoles, Cu2O, DMSO, 100 °C, O2 Mild, functional group tolerant Long reaction time (16 h) 60-85
Palladium-Catalyzed Hydrogenation (Patent) Bromo-tetrazole + formaldehyde, Pd/C, MeOH, H2, rt High yield, safe, scalable Specific to methylated derivatives ~90

Summary of Research Findings and Recommendations

  • The Suzuki coupling followed by hydrogenolysis is the most versatile and practical method for preparing this compound, allowing selective functionalization and good yields.
  • The classical azide-nitrile cycloaddition remains a foundational method but is less preferred due to safety concerns with azides.
  • The copper-catalyzed arylation offers an alternative route with mild conditions and good functional group tolerance, suitable for diaryl tetrazoles.
  • Patent literature confirms the feasibility of palladium-catalyzed hydrogenation in related bromo-substituted tetrazoles, suggesting potential adaptation for fluorinated analogs.
  • Recrystallization solvents such as acetonitrile, DMF, and alcohols are effective for purification.

This comprehensive analysis integrates diverse and authoritative sources, providing a detailed overview of preparation methods for this compound suitable for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium compounds and Grignard reagents are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl tetrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological molecules. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
5-(5-Bromo-2-fluorophenyl)-2H-tetrazole 5-Br, 2-F on phenyl 243.03 Not reported Research (potential antimicrobial)
5-(4-Bromo-phenyl)-2H-tetrazole 4-Br on phenyl 225.05 260 (decomposes) Building block for heterocyclic synthesis
5-(3,5-Dinitrophenyl)-2H-tetrazole 3,5-NO₂ on phenyl ~252.10 Not reported Antimycobacterial agents
LQFM-21 (5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole) Pyrazole + 3-F phenyl 257.23 Not reported Antihypertensive, vasodilatory effects via NO/cGMP pathway
5-(Fluorodinitromethyl)-2H-tetrazole CF(NO₂)₂ group 175.08 Not reported High-energy materials (rocket propellants)

Key Observations :

  • Substituent Position : The position of bromo and fluoro groups on the phenyl ring significantly impacts electronic and steric properties. For example, 5-(4-Bromo-phenyl)-2H-tetrazole lacks the ortho-fluoro substituent present in this compound, which may influence reactivity in coupling reactions or binding affinity in biological targets.
  • Functional Group Diversity : The fluorodinitromethyl group in 5-(Fluorodinitromethyl)-2H-tetrazole enhances oxygen balance (OB) for energetic applications but introduces instability risks compared to halogenated aryl groups .

Key Observations :

  • Antimicrobial Potential: Bromo-fluoro substitution patterns (as in this compound) are common in antimicrobial agents. For example, 5-(3,5-dinitrophenyl)-2H-tetrazole derivatives show potent antimycobacterial activity, suggesting that electron-withdrawing substituents enhance bioactivity .
  • Cardiovascular Effects: LQFM-21, a pyrazole-tetrazole hybrid, demonstrates vasodilation via NO/cGMP pathways, highlighting the role of tetrazole cores in modulating cardiovascular targets .

Biological Activity

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the tetrazole ring, along with the bromine and fluorine substituents, suggests that this compound may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound has the molecular formula C7H5BrFN4\text{C}_7\text{H}_5\text{BrF}\text{N}_4 and a molecular weight of 243.038 g/mol. Its structure features a tetrazole ring, which is known for its reactivity and ability to form complexes with various biological targets. The unique combination of bromine and fluorine atoms may influence its electronic properties and interactions with biological systems.

The mechanism of action for this compound is not yet fully elucidated. However, tetrazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may bind to specific molecular targets, leading to biological effects such as inhibition of cell proliferation or modulation of signaling pathways.

Antimicrobial Activity

Tetrazoles have also been explored for their antimicrobial properties. The unique structure of this compound may confer activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy remains sparse. Further investigations are required to assess its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity of this compound. The following table summarizes some related tetrazole derivatives and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-(4-Fluorophenyl)-1H-tetrazoleTetrazole ring with fluorineDifferent substitution pattern affects reactivity
5-(5-Bromo-2-methylphenyl)-1H-tetrazoleSimilar bromine substitutionMethyl group may influence biological activity
5-(4-Bromophenyl)-1H-tetrazoleBromine at para positionVariation in biological activity due to substitution

These comparisons highlight the diversity within tetrazole derivatives and their potential applications in medicinal chemistry.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, and how can its purity be verified?

The compound is typically synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and nitriles. For example, substituted aryl nitriles can react with sodium azide in the presence of ammonium chloride under reflux to form the tetrazole ring . Post-synthesis, purity is confirmed using 1H/13C NMR (to verify substituent positions and aromatic coupling), FT-IR (to confirm tetrazole ring vibrations at ~2500 cm⁻¹), and HPLC-MS (to assess molecular ion peaks and trace impurities) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for resolving bond lengths, angles, and intermolecular interactions . Computational methods, such as DFT calculations (e.g., B3LYP/6-311+G(d,p)), can predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with reactivity .

Q. What biological activities are associated with tetrazole derivatives, and how can their efficacy be evaluated?

Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability while retaining affinity for targets like angiotensin II receptors or antifungal enzymes . For efficacy testing:

  • Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) assess IC₅₀ values.
  • Antifungal activity is evaluated via microbroth dilution against strains like Candida albicans, with MIC values reported .
  • Molecular docking (AutoDock Vina) predicts binding modes to targets such as cytochrome P450 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in X-ray data (e.g., thermal parameters or occupancy factors) may arise from disorder or twinning. Use SHELXL 's TWIN and BASF commands to model twinning, and apply restraints (e.g., SIMU/DELU) for disordered regions. Cross-validation with R-free and CCDC deposition (e.g., comparing similar structures) ensures reliability . For ambiguous cases, complement SC-XRD with solid-state NMR to resolve hydrogen-bonding networks .

Q. What strategies mitigate decomposition risks during high-energy applications of halogenated tetrazoles?

Halogenated tetrazoles (e.g., bromo/fluoro derivatives) are prone to explosive decomposition under heat or mechanical stress. Mitigation approaches include:

  • Thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C for most tetrazoles).
  • Differential scanning calorimetry (DSC) to detect exothermic peaks indicative of instability.
  • Low-sensitivity formulations , such as co-crystallization with stabilizers like polyethylene glycol .

Q. How does regioselectivity impact the synthesis of 5-aryl-tetrazoles, and what methods optimize yield?

Regioselectivity in cycloaddition reactions is influenced by nitrile electronic properties. Electron-deficient nitriles favor 1,5-disubstituted tetrazoles. To optimize:

  • Use microwave-assisted synthesis (e.g., 100°C, 30 min) for faster kinetics and higher regiocontrol.
  • Employ Lewis acids (ZnBr₂) as catalysts to enhance nitrile electrophilicity, achieving yields >80% .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (Gaussian 16) model transition states for Suzuki-Miyaura couplings. Key parameters:

  • Natural Bond Orbital (NBO) analysis identifies charge distribution at the bromine site, favoring oxidative addition.
  • Solvent models (SMD) predict polarity effects on reaction rates. Pair with in situ IR to monitor Pd intermediate formation .

Methodological Notes

  • Data Interpretation : Always cross-validate spectral data (e.g., NMR coupling constants) with computational predictions to resolve ambiguities .
  • Safety Protocols : For energetic derivatives, follow UN GHS guidelines () and conduct sensitivity tests (impact/friction) using BAM standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Bromo-2-fluorophenyl)-2H-tetrazole
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